molecular formula C18H15F5N4O2 B10934669 N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10934669
M. Wt: 414.3 g/mol
InChI Key: VREJNBPKROIOSR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluorophenyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • N-(2,4-difluorophenyl)-4-methoxybenzamide
  • N-(2,4-difluorophenyl)-3-(2-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)propanamide

Uniqueness

N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15F5N4O2

Molecular Weight

414.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C18H15F5N4O2/c1-2-26-9-11-12(18(21,22)23)8-16(29)27(17(11)25-26)6-5-15(28)24-14-4-3-10(19)7-13(14)20/h3-4,7-9H,2,5-6H2,1H3,(H,24,28)

InChI Key

VREJNBPKROIOSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Origin of Product

United States

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